3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol
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Overview
Description
3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol: is an organic compound with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol This compound features a methylenedioxyphenyl group and a thienyl group connected via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol typically involves the condensation of 3,4-(methylenedioxy)benzaldehyde with 3-thiophenemethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylenedioxy and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms. It can be used in the development of probes or inhibitors for biological pathways involving methylenedioxy and thienyl groups .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications .
Industry: Industrially, the compound can be used in the production of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics .
Mechanism of Action
The mechanism of action of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The methylenedioxy group can participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The thienyl group can engage in π-π interactions with aromatic residues in biological targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 3,4-(Methylenedioxy)phenyl-(2-thienyl)methanol
- 3,4-(Methylenedioxy)phenyl-(4-thienyl)methanol
- 3,4-(Methylenedioxy)phenyl-(3-furyl)methanol
Comparison: Compared to its analogs, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol exhibits unique electronic properties due to the position of the thienyl group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and potential effects .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(thiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(9-3-4-16-6-9)8-1-2-10-11(5-8)15-7-14-10/h1-6,12-13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSCGIXDVLJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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